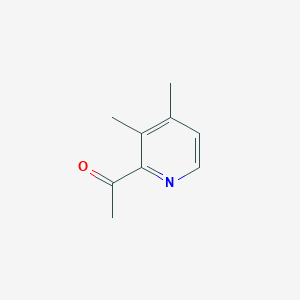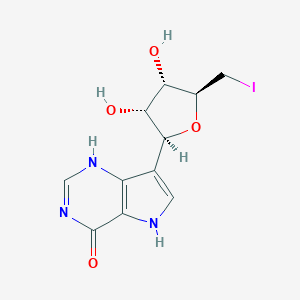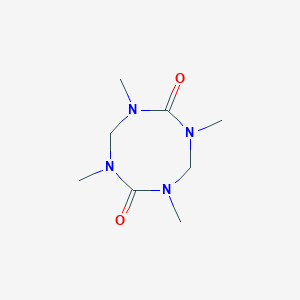
Nickel-palladium alloy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-palladium alloy is a type of metal alloy that is widely used in various scientific research applications. This alloy is made up of a combination of nickel and palladium, which gives it unique properties that make it ideal for use in a variety of industries.
Mécanisme D'action
The mechanism of action of nickel-palladium alloy is related to its ability to act as a catalyst. When used in a chemical reaction, the alloy provides a surface for the reaction to occur on. This surface allows the reactants to come into contact with each other, which increases the rate of the reaction. The alloy also provides a lower activation energy for the reaction, which makes it easier for the reaction to occur.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of nickel-palladium alloy. However, it has been found to be biocompatible and non-toxic, which makes it suitable for use in biomedical applications. It has been used in the production of dental implants and orthopedic implants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using nickel-palladium alloy in lab experiments is its ability to act as a catalyst. This allows researchers to carry out reactions more quickly and efficiently. The alloy is also stable and can withstand high temperatures and pressures. However, there are some limitations to the use of nickel-palladium alloy in lab experiments. It can be expensive to produce, and the synthesis process can be complex. In addition, the alloy can be sensitive to certain chemicals, which can affect its catalytic activity.
Orientations Futures
There are several future directions for the use of nickel-palladium alloy in scientific research. One area of interest is in the development of new catalysts for chemical reactions. Researchers are also exploring the use of nickel-palladium alloy in the production of renewable energy sources, such as solar cells and batteries. In addition, there is interest in using the alloy in the production of new biomedical devices, such as sensors and drug delivery systems.
Conclusion:
Nickel-palladium alloy is a versatile metal alloy that has a wide range of scientific research applications. Its ability to act as a catalyst makes it ideal for use in a variety of chemical reactions, and it is also suitable for use in biomedical applications. While there are some limitations to its use, the future directions for the use of nickel-palladium alloy in scientific research are promising. With continued research and development, this alloy has the potential to make significant contributions to a variety of industries.
Méthodes De Synthèse
The synthesis of nickel-palladium alloy involves the combination of nickel and palladium in a specific ratio. This ratio can vary depending on the intended use of the alloy. The most common method of synthesis is through the use of electroplating. This involves the deposition of nickel and palladium onto a substrate through the use of an electric current. Other methods of synthesis include chemical vapor deposition and sputtering.
Applications De Recherche Scientifique
Nickel-palladium alloy has a wide range of scientific research applications. One of the most common uses is in the field of catalysis. This alloy is an excellent catalyst for a variety of chemical reactions, including hydrogenation and dehydrogenation reactions. It is also used in the production of fuel cells, where it acts as a catalyst for the oxidation of hydrogen.
Propriétés
Numéro CAS |
106747-79-9 |
|---|---|
Nom du produit |
Nickel-palladium alloy |
Formule moléculaire |
NiPd3 |
Poids moléculaire |
378 g/mol |
Nom IUPAC |
nickel;palladium |
InChI |
InChI=1S/Ni.3Pd |
Clé InChI |
IGWIYXUTBNGZFJ-UHFFFAOYSA-N |
SMILES |
[Ni].[Pd].[Pd].[Pd] |
SMILES canonique |
[Ni].[Pd].[Pd].[Pd] |
Autres numéros CAS |
106747-79-9 |
Synonymes |
Ni-Pd alloy nickel-palladium alloy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)
![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)
![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)




![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)

